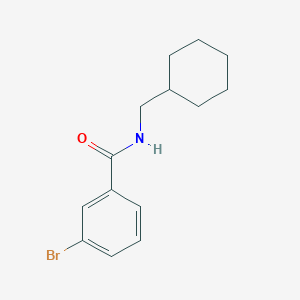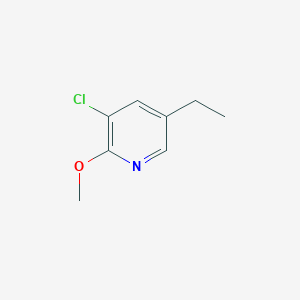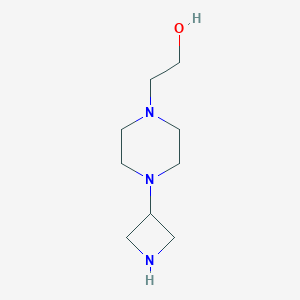
3-Methylbutyl 4-cyanobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylbutyl 4-cyanobenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a cyanide group attached to the benzene ring and a 3-methylbutyl ester group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 4-cyanobenzoate typically involves the esterification of 4-cyanobenzoic acid with 3-methylbutanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After completion, the product is purified by distillation or recrystallization.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure it meets industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylbutyl 4-cyanobenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the cyanide group to an amine group.
Substitution: The ester group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation using a palladium catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases for ester hydrolysis.
Major Products
Oxidation: 4-cyanobenzoic acid.
Reduction: 3-Methylbutyl 4-aminobenzoate.
Substitution: 4-cyanobenzoic acid and 3-methylbutanol.
Applications De Recherche Scientifique
3-Methylbutyl 4-cyanobenzoate finds applications in various scientific research fields:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methylbutyl 4-cyanobenzoate involves its interaction with specific molecular targets. The cyanide group can participate in nucleophilic addition reactions, while the ester group can undergo hydrolysis. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-cyanobenzoate: Similar structure but with a methyl ester group instead of a 3-methylbutyl ester group.
Ethyl 4-cyanobenzoate: Contains an ethyl ester group instead of a 3-methylbutyl ester group.
Propyl 4-cyanobenzoate: Contains a propyl ester group instead of a 3-methylbutyl ester group.
Uniqueness
3-Methylbutyl 4-cyanobenzoate is unique due to its specific ester group, which imparts distinct physical and chemical properties
Propriétés
Numéro CAS |
54210-47-8 |
|---|---|
Formule moléculaire |
C13H15NO2 |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
3-methylbutyl 4-cyanobenzoate |
InChI |
InChI=1S/C13H15NO2/c1-10(2)7-8-16-13(15)12-5-3-11(9-14)4-6-12/h3-6,10H,7-8H2,1-2H3 |
Clé InChI |
HNGBOMOWBIPNBH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)CCOC(=O)C1=CC=C(C=C1)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Bromo-N-[2-(4-methoxy-benzyl)-2H-pyrazol-3-yl]-acetamide](/img/structure/B13935271.png)

![N-[4-(4-fluoro-phenyl)-6-isopropyl-5-(pyridin-2-ylsulfanylmethyl)pyrimidin-2-yl]-N-methyl-methanesulfonamide](/img/structure/B13935275.png)
![4H-Naphtho[2,3-b]pyran-4,6,9-trione, 5,8-bis(acetyloxy)-2-methyl-](/img/structure/B13935281.png)

![3-[(4-(2-(4-(Tert-butoxycarbonylamino)butoxy)phenyl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13935291.png)
![1-[2-(4-Tert-butyl-phenoxy)-ethyl]-1h-indole-4-carboxylic acid](/img/structure/B13935292.png)


![2-[4-(Cyclopropylmethoxy)-2-methoxyphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B13935323.png)



